molecular formula C16H13NOS B14293490 2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one CAS No. 112606-54-9

2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one

Katalognummer: B14293490
CAS-Nummer: 112606-54-9
Molekulargewicht: 267.3 g/mol
InChI-Schlüssel: PUADCGFFKBHIHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one is an organic compound with a complex structure that includes a benzothiophene core and a phenylethanimidoyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one typically involves the reaction of benzothiophene derivatives with phenylethanimidoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction time compared to batch processes.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of thiols or thioethers.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Wissenschaftliche Forschungsanwendungen

2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The phenylethanimidoyl group can form hydrogen bonds or hydrophobic interactions with target proteins, leading to inhibition or activation of their function. The benzothiophene core can also participate in π-π stacking interactions, further stabilizing the compound-protein complex.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[(1E)-N-Phenylethanimidoyl]-1H-indene-1,3(2H)-dione: This compound has a similar structure but with an indene core instead of a benzothiophene core.

    N-Phenylbenzamide: This compound lacks the thiophene ring but has a similar phenylethanimidoyl group.

Uniqueness

2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one is unique due to the presence of the benzothiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Eigenschaften

CAS-Nummer

112606-54-9

Molekularformel

C16H13NOS

Molekulargewicht

267.3 g/mol

IUPAC-Name

2-(C-methyl-N-phenylcarbonimidoyl)-1-benzothiophen-3-one

InChI

InChI=1S/C16H13NOS/c1-11(17-12-7-3-2-4-8-12)16-15(18)13-9-5-6-10-14(13)19-16/h2-10,16H,1H3

InChI-Schlüssel

PUADCGFFKBHIHZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=NC1=CC=CC=C1)C2C(=O)C3=CC=CC=C3S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.